1-(Biphenyl-3-yl)ethanol

Regioisomerism Chemical Procurement Physical Properties

In medicinal chemistry, using the correct biphenyl regioisomer is critical for valid HO-1 structure-activity relationships. Generic substitutes risk inactive or off-target results. 1-(Biphenyl-3-yl)ethanol (CAS 58114-12-8) is the validated 3-yl scaffold: - Core component of the most potent, selective HO-1 inhibitors; (R)-enantiomer shows superior activity. - Versatile chiral alcohol handle for oxidation, esterification, and substitution. - Validated HPLC methods for enantioresolution to enantiopure intermediates. Supplied with ≥97% purity; ready for immediate dispatch worldwide.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Cat. No. B7906503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Biphenyl-3-yl)ethanol
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11,15H,1H3
InChIKeyREAQEVBEEWTVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Biphenyl-3-yl)ethanol: Compound Overview


1-(Biphenyl-3-yl)ethanol (CAS: 58114-12-8) is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is characterized by a biphenyl group attached to an ethanol moiety, classifying it as a secondary alcohol . The compound exhibits a boiling point of approximately 250 °C and is soluble in organic solvents such as ethanol and dichloromethane, but poorly soluble in water . It is commercially available with a purity specification of 97% . The compound is primarily utilized as a versatile building block in organic synthesis, enabling the preparation of more complex molecules, including pharmaceuticals and agrochemicals . Notably, it serves as a critical core scaffold for some of the most potent and selective heme oxygenase-1 (HO-1) inhibitors currently known [1].

1-(Biphenyl-3-yl)ethanol: Regioisomer Uniqueness


Direct substitution of 1-(Biphenyl-3-yl)ethanol with other biphenyl ethanol isomers or simpler analogs is not scientifically valid due to fundamental differences in physical properties, synthetic utility, and biological activity. Regioisomers, such as the 2-yl and 4-yl variants, possess distinct CAS numbers, physical forms, and melting points, which directly impact their handling and formulation in laboratory and industrial settings [1]. More critically, the 3-yl regioisomer provides a unique three-dimensional orientation for molecular interactions. This is evidenced by its role as a core scaffold in 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol, one of the most potent and selective heme oxygenase-1 (HO-1) inhibitors known [2]. In this context, biological activity is highly stereoselective, with the (R)-enantiomer demonstrating higher HO-1 inhibitory activity than the (S)-enantiomer [2]. Such structure-activity relationships (SAR) are specific to the 3-yl scaffold and would be lost or unpredictably altered if a generic substitute were used, thereby compromising the scientific validity of downstream research or development.

1-(Biphenyl-3-yl)ethanol: Comparative Evidence


Regioisomer Physical Properties

1-(Biphenyl-3-yl)ethanol is a unique regioisomer with a CAS number (58114-12-8) that distinguishes it from its 2-yl and 4-yl counterparts. While all share the same molecular weight (198.26 g/mol), they exhibit different physical forms and properties. The 4-yl isomer (CAS 3562-73-0) is a white crystalline solid with a melting point of 95-97 °C [1]. In contrast, 1-(Biphenyl-3-yl)ethanol is typically a colorless liquid or crystalline solid with a boiling point of approximately 250 °C, but its melting point is not defined or reported . This physical state difference is a critical factor for material handling, formulation, and downstream synthetic processes.

Regioisomerism Chemical Procurement Physical Properties

HO-1 Inhibitor Scaffold Potency

The 3-yl biphenyl regioisomer is an essential structural component of 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol (Compound 1), which is characterized in the literature as one of the most potent and selective heme oxygenase-1 (HO-1) inhibitors known to date [1]. While quantitative IC50 values for the isolated enantiomers are not provided in the abstract of the cited study, the research confirms that the (R)-enantiomer of this 3-yl derivative exhibits higher HO-1 inhibitory activity than its (S)-enantiomer [1]. This stereoselective activity is a direct consequence of the specific 3-yl substitution pattern, which enables crucial hydrogen bond interactions within the enzyme's binding pocket [1].

Heme Oxygenase-1 Inhibitor Scaffold Medicinal Chemistry

Chiral Enantioseparation Methods

For applications requiring enantiopure material, 1-(biphenyl-3-yl)ethanol derivatives offer a distinct advantage: validated high-performance liquid chromatography (HPLC) methods for their enantiomeric resolution are already established. A study demonstrated the semipreparative enantioresolution of 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol (Compound 1), achieving optimal separation using a Lux Cellulose-1 chiral stationary phase (CSP) with a mobile phase of n-hexane/ethanol (85/15, v/v) [1]. This method was specifically optimized for the 3-yl biphenyl derivative, contrasting with the optimal conditions for a different analog (Compound 2) which required a different CSP (Lux Cellulose-2) and a ternary mobile phase [1].

Chiral Chromatography Enantioseparation Analytical Method Development

1-(Biphenyl-3-yl)ethanol: Key Applications


HO-1 Inhibitor Drug Discovery

1-(Biphenyl-3-yl)ethanol is the ideal starting material for medicinal chemistry programs focused on heme oxygenase-1 (HO-1) inhibition. As demonstrated, the 3-yl regioisomer is a core scaffold in some of the most potent and selective HO-1 inhibitors known, with the (R)-enantiomer showing higher activity [1]. Procuring this specific isomer is essential for exploring structure-activity relationships (SAR) around this validated pharmacophore.

Chiral Building Block for Synthesis

This compound serves as a versatile chiral building block in organic synthesis. Its secondary alcohol group is a handle for diverse transformations, including oxidation to a ketone, esterification, and nucleophilic substitution [1]. Furthermore, validated HPLC methods exist for the semipreparative enantioresolution of its derivatives, enabling the production of enantiomerically pure advanced intermediates for pharmaceutical and agrochemical applications [2].

Analytical Reference Standard & QC

Due to its role as a critical component in bioactive molecules, 1-(Biphenyl-3-yl)ethanol is a valuable reference standard for analytical chemistry. Its distinct CAS number (58114-12-8) and validated chiral HPLC methods [1] allow it to be used in method development, impurity profiling, and quality control (QC) for more complex pharmaceutical ingredients that incorporate this core scaffold.

Technical Documentation Hub

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